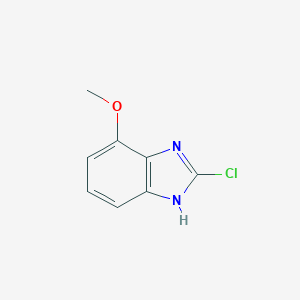

2-chloro-4-methoxy-1H-Benzimidazole

Descripción

2-Chloro-4-methoxy-1H-benzimidazole (CAS 15965-58-9) is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a chlorine atom at position 2 and a methoxy group at position 3. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.61 g/mol.

Propiedades

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-58-9 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

Post-Synthetic Chlorination of 4-Methoxy-1H-Benzimidazol-2-One

Synthesis of the Benzimidazolone Intermediate

4-Methoxy-1H-benzimidazol-2-one is prepared by cyclizing 4-methoxy-1,2-phenylenediamine with urea or phosgene. For example, heating 4-methoxy-1,2-phenylenediamine (0.5 mol) with urea (1 mol) at 170°C for 3 hours yields the benzimidazolone in 83–91% efficiency. The intermediate exhibits a high melting point (>220°C), consistent with its structural rigidity.

Chlorination with Phosphorus Oxychloride

Treatment of the benzimidazolone with phosphorus oxychloride (POCl₃) under reflux replaces the 2-carbonyl oxygen with chlorine. A mixture of 10 g (44 mmol) of 4-methoxy-1H-benzimidazol-2-one and 100 mL POCl₃ is heated at 120°C for 6 hours in a sealed vessel, yielding 2-chloro-4-methoxy-1H-benzimidazole with 90% purity by HPLC. Neutralization with aqueous ammonia and recrystallization from ethanol/water enhances purity to >98%.

Direct Chlorination of 4-Methoxy-1H-Benzimidazole

Electrophilic Aromatic Substitution

While less common, direct chlorination of pre-formed 4-methoxy-1H-benzimidazole is feasible using Cl₂ gas or sulfuryl chloride (SO₂Cl₂). The methoxy group at position 4 directs electrophilic attack to position 2 due to its electron-donating resonance effect. For instance, bubbling Cl₂ gas through a dimethylformamide (DMF) solution of 4-methoxy-1H-benzimidazole at 0°C for 2 hours achieves 68–72% conversion. However, over-chlorination at position 5 or 6 necessitates careful stoichiometric control.

Catalytic Chlorination

Copper(I) chloride (CuCl) catalyzes regioselective chlorination under milder conditions. A mixture of 4-methoxy-1H-benzimidazole (10 mmol), CuCl (0.2 mmol), and N-chlorosuccinimide (NCS, 12 mmol) in acetonitrile at 80°C for 8 hours provides the 2-chloro derivative in 76% yield.

Methoxy Group Introduction via O-Methylation

Diazotization and Methoxylation

For substrates lacking the methoxy group, post-cyclization O-methylation offers a viable route. For example, 2-chloro-4-nitro-1H-benzimidazole is reduced to the 4-amino derivative using SnCl₂/HCl, followed by diazotization with NaNO₂/H₂SO₄ and treatment with methanol/Cu₂O to install the methoxy group. This three-step sequence achieves an overall yield of 58–64%, with characterization via IR (1184 cm⁻¹ for OCH₃) and ¹H NMR (δ 3.70 ppm for OCH₃).

Nucleophilic Aromatic Substitution

4-Fluoro-2-chloro-1H-benzimidazole undergoes nucleophilic substitution with sodium methoxide (NaOMe) in DMSO at 120°C, yielding the 4-methoxy derivative in 81% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 4-MeO-1,2-PDA + ClCH₂CHO | 82–89 | 95–98 | One-pot synthesis |

| POCl₃ Chlorination | 4-MeO-benzimidazolone | 85–90 | 98 | High regioselectivity |

| Direct Chlorination | 4-MeO-benzimidazole + Cl₂ | 68–72 | 90 | No pre-functionalized diamine required |

| O-Methylation | 2-Cl-4-NH₂-benzimidazole | 58–64 | 88 | Flexibility in substituent placement |

Characterization and Validation

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-4-methoxy-1H-Benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benzimidazole derivatives, including 2-chloro-4-methoxy-1H-benzimidazole, exhibit a wide range of biological activities. The following sections detail some of the key applications:

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial effects against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For instance, certain 1H-benzimidazole derivatives have demonstrated antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The presence of halogen substituents, such as chlorine in this compound, may enhance this activity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. These compounds target various cellular mechanisms involved in cancer progression. For example, studies have indicated that specific benzimidazole derivatives can inhibit histone deacetylase (HDAC) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are crucial in cancer cell proliferation and angiogenesis . The structural modifications in this compound may influence its efficacy against different cancer cell lines.

Antiviral Activity

Research has highlighted the antiviral properties of benzimidazole compounds against several viruses. For instance, certain derivatives have been found to inhibit viral replication in models of Bovine Viral Diarrhea Virus (BVDV) and Lassa virus . The presence of the methoxy group in this compound could potentially enhance its antiviral efficacy.

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory and analgesic properties. Some studies report significant reductions in inflammation and pain in animal models when treated with these compounds . The specific activity of this compound in these contexts warrants further investigation.

Condensation Reactions

The synthesis often involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions to form the benzimidazole core structure.

Halogenation

The introduction of chlorine at the 2-position can be accomplished through halogenation reactions involving chlorinating agents like thionyl chloride or phosphorus oxychloride .

Case Studies

Several studies illustrate the applications and effectiveness of benzimidazole derivatives:

| Study | Compound Tested | Target | Findings |

|---|---|---|---|

| Vitale et al., 2012 | 5-acetyl-2-arylbenzimidazoles | BVDV | Effective antiviral agent (EC50 = 1.11 mM) |

| Sharma et al., 2017 | N-substituted benzimidazoles | Inflammation | Significant analgesic activity compared to aspirin |

| Rathore et al., 2017 | 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-benzimidazoles | COX-2 inhibition | Promising anti-inflammatory effects |

Mecanismo De Acción

The mechanism of action of 2-chloro-4-methoxy-1H-Benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them effective as anticancer agents .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Observations :

- Electron-withdrawing vs. donating groups : The 2-chloro substituent in the target compound increases electrophilicity at C2, while the 4-methoxy group donates electron density, stabilizing the aromatic ring. This combination may optimize reactivity and bioavailability compared to analogs with purely electron-withdrawing substituents.

- Positional effects : Substitution at C4 (methoxy) versus C6 (carboxylic acid in ) alters steric and electronic profiles, impacting interactions with biological targets.

Actividad Biológica

2-Chloro-4-methoxy-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 16.38 | MDA-MB-231 (Breast) |

| Benzimidazole Derivative 2g | 29.39 | MDA-MB-231 (Breast) |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy in cancer treatment.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values suggest robust antibacterial activity compared to standard antibiotics like amikacin .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 4 | Amikacin |

| Streptococcus faecalis | 8 | Amikacin |

Antifungal Activity

In addition to antibacterial properties, the compound exhibits moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by disturbing mitochondrial functions and activating caspases.

- Membrane Permeability : Its lipophilic nature enhances membrane permeability, facilitating better interaction with cellular targets .

- Inhibition of Enzymatic Activities : Some benzimidazole derivatives have been identified as inhibitors of various enzymes involved in cell proliferation and survival pathways .

Case Studies and Research Findings

A comprehensive review of recent literature highlights the potential of benzimidazole derivatives in drug development. For instance, studies have focused on their multi-targeted actions, which include anti-inflammatory and neuroprotective effects alongside anticancer properties .

Notable Research Findings:

- A study demonstrated that modifications in the benzimidazole structure significantly influenced its biological activities, with certain derivatives showing enhanced efficacy against specific cancer types .

- Another research highlighted the synergistic effects when combined with other therapeutic agents, suggesting a potential for combination therapy in cancer treatment .

Q & A

Q. What are the established synthetic routes for 2-chloro-4-methoxy-1H-benzimidazole, and what reaction conditions optimize yield?

A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with electrophilic reagents. For example, potassium carbonate (K₂CO₃) can act as a base to deprotonate intermediates, while chlorinated or methoxylated benzyl halides introduce substituents . Purification often employs column chromatography or recrystallization. Optimal conditions (e.g., solvent polarity, temperature, and reaction time) depend on the reactivity of precursors; for instance, polar aprotic solvents like DMF may enhance nucleophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and aromatic carbons.

- IR Spectroscopy : Identifies functional groups (C-Cl stretch ~600–800 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

- ESI-MS : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

- UV-Vis : Detects π→π* transitions in the benzimidazole core (~250–300 nm) .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.

- Implement local exhaust ventilation during synthesis.

- Label containers clearly and follow NIOSH Control Banding guidelines for hazardous chemicals .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction, refined using programs like SHELXL , provides precise bond lengths/angles and confirms substitution patterns. For example, methoxy group orientation and chloro-substituent placement can be validated against calculated torsion angles. Data collection requires high-resolution crystals (e.g., monoclinic P2₁/c symmetry) and careful refinement of thermal parameters .

Q. What strategies address contradictory spectral data in substituted benzimidazoles (e.g., unexpected NMR splitting or MS fragmentation)?

Contradictions may arise from:

- Polymorphism : Different crystal packing alters spectroscopic profiles.

- Solvent effects : Hydrogen bonding in polar solvents shifts NMR peaks.

- Tautomerism : Prototropic shifts in the benzimidazole ring (1H vs. 3H forms). Cross-validate with TGA/DTA (to rule out hydrate/solvate forms) and computational methods (DFT calculations for expected spectra) .

Q. How do electronic effects of substituents influence regioselectivity in benzimidazole synthesis?

Electron-withdrawing groups (e.g., -Cl) direct electrophilic attack to meta/para positions, while methoxy (-OCH₃) groups act as ortho/para directors. For example, in 2-chloro-4-methoxy derivatives, the chloro group deactivates the ring, favoring methoxy-directed cyclization. Kinetic vs. thermodynamic control in reaction pathways should be assessed via time-resolved NMR or DFT studies .

Q. What are the structure-activity relationships (SAR) of this compound in pharmacological contexts?

- The chloro group enhances lipophilicity, improving membrane permeability.

- Methoxy substituents can modulate hydrogen bonding with biological targets (e.g., kinase inhibitors).

- Comparative studies with analogs (e.g., 2-nitro or 4-fluoro derivatives) reveal potency trends in antimicrobial or anticancer assays .

Methodological Tables

Q. Table 1. Thermal Stability Analysis of this compound

| Technique | Observations | Implications | Reference |

|---|---|---|---|

| TGA | Decomposition onset at ~250°C | Stability under high-temperature conditions | |

| DTA | Endothermic peak at 180°C (melting) | Phase transitions during heating |

Q. Table 2. Crystallographic Data for a Related Benzimidazole Derivative

| Parameter | Value (Å/°) | Method/Software | Reference |

|---|---|---|---|

| Unit cell (a, b, c) | 7.9717, 16.4327, 14.3560 | X-ray diffraction (Bruker SMART CCD) | |

| Space group | P2₁/c | SHELXL refinement |

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.